molecular formula C7H13NO B2506500 3-Ethyl-3-methylpyrrolidin-2-one CAS No. 175698-04-1

3-Ethyl-3-methylpyrrolidin-2-one

Cat. No.: B2506500
CAS No.: 175698-04-1
M. Wt: 127.187
InChI Key: ZJIPQXKCGKZAKM-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, characterized by the presence of an ethyl and a methyl group attached to the nitrogen-containing five-membered ring. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Ethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Ethyl-3-methylpyrrolidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-3-methylbutan-2-one with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of suitable precursors. This method ensures high yield and purity of the final product. The use of metal catalysts such as palladium or nickel is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amines, and alcohols, depending on the specific reagents and conditions employed .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-methylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-ethyl-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPQXKCGKZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175698-04-1
Record name 3-ethyl-3-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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